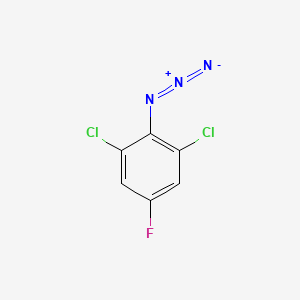
2-Azido-1,3-dichloro-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,3-dichloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, dichloro, and fluoro substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of various substituted azides.
Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
1,3-Dichloro-2-fluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-5-chloro-1,3-difluorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-Azido-1,3-dichloro-5-fluorobenzene is unique due to the presence of both azido and halogen substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C6H2Cl2FN3 |
|---|---|
Peso molecular |
206.00 g/mol |
Nombre IUPAC |
2-azido-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
Clave InChI |
RXRVGSRQGDRDME-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


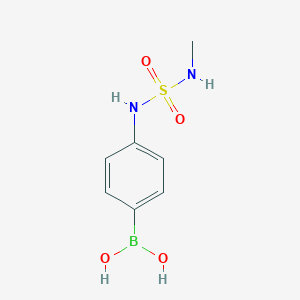
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)

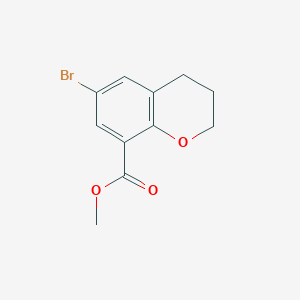


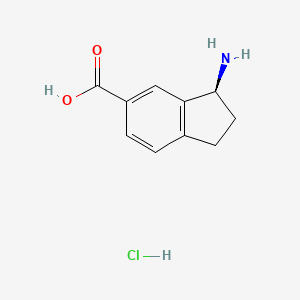



![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
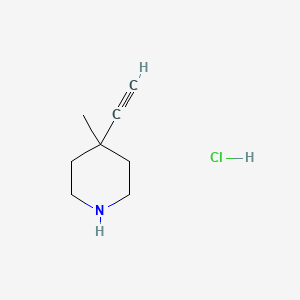
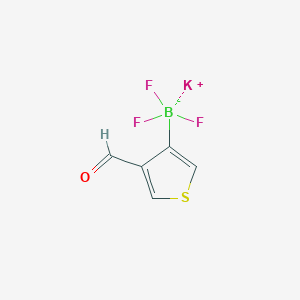
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
